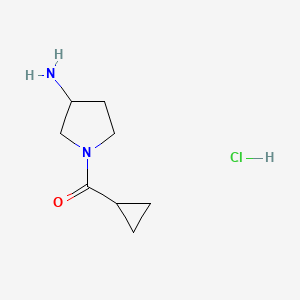

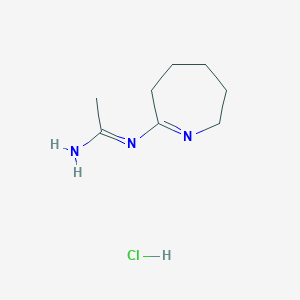

2-cyclopropyl-N4-(1-methoxypropan-2-yl)-N6-methylpyrimidine-4,6-diamine

Vue d'ensemble

Description

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 222.29 g/mol. Other properties such as melting point and boiling point are not available in the search results . For a comprehensive analysis of its physical and chemical properties, it would be best to refer to detailed chemical databases or resources.Applications De Recherche Scientifique

Antiviral Activity

Research has explored derivatives of pyrimidines, such as those with cyclopropyl and methyl groups, for their antiviral properties. For instance, studies on 5-substituted-2,4-diaminopyrimidines have shown marked inhibition of retrovirus replication in cell cultures. These compounds, particularly with modifications at the 5 position, including cyclopropyl, have demonstrated potent inhibitory effects against human immunodeficiency virus (HIV) and Moloney murine sarcoma virus-induced cytopathicity in cell cultures, albeit with varying degrees of cytotoxicity (Hocková et al., 2003).

Chemical Synthesis

The synthesis and process research around pyrimidine derivatives, including those with cyclopropyl groups, are significant for developing synthetic pathways towards complex molecules. For example, the synthesis of 4,6-dichloro-2-methylpyrimidine, a key intermediate in anticancer drug production, involves cyclization and chlorination steps starting from basic pyrimidine structures (Guo Lei-ming, 2012). Another study focuses on asymmetric catalytic cyclopropenation to synthesize cyclopropyl-dehydroamino acids, highlighting the versatility of cyclopropyl-containing compounds in organic synthesis (Imogaı̈ et al., 1998).

Structural Analysis

Crystal structure analyses of compounds like cyprodinil, which contains a cyclopropyl group, provide insights into the molecular configurations that could influence biological activity. Such studies reveal the spatial arrangements and possible interactions (e.g., π–π interactions) that contribute to the compound's stability and reactivity (Jeon et al., 2015).

Catalytic Studies

Compounds with cyclopropyl groups have also been investigated for their catalytic properties, as demonstrated in the synthesis and catalytic studies of Mn(III)-Schiff Base-Dicyanamide Complexes. These studies examine the effects of structural configurations on the catalytic efficiency, particularly in peroxidase mimicking activities (Bermejo et al., 2017).

Mécanisme D'action

The mechanism of action for this compound is not specified in the search results. The mechanism of action generally refers to how a compound interacts at the molecular level, often in a biological context. As this compound is for research use only, its mechanism of action may be subject to ongoing research.

Propriétés

IUPAC Name |

2-cyclopropyl-4-N-(1-methoxypropan-2-yl)-6-N-methylpyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O/c1-8(7-17-3)14-11-6-10(13-2)15-12(16-11)9-4-5-9/h6,8-9H,4-5,7H2,1-3H3,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQGLRBPRZTZVSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NC1=NC(=NC(=C1)NC)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

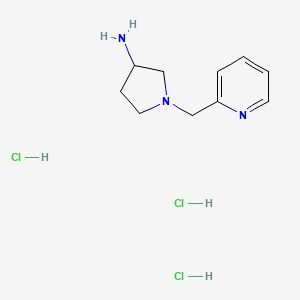

![(2-Methoxyethyl)[2-(2-naphthyloxy)ethyl]amine hydrochloride](/img/structure/B1471589.png)

![3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1471593.png)

![[3-(3-Ethylphenoxy)propyl]methylamine hydrochloride](/img/structure/B1471603.png)